molecular formula C21H21ClN2O3 B2958512 (E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide CAS No. 1281682-22-1

(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide

Cat. No.: B2958512
CAS No.: 1281682-22-1
M. Wt: 384.86
InChI Key: BBDUNLCEUPZKHH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound (E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by:

  • Central Enamide Backbone: A prop-2-enamide core with an (E)-configuration, ensuring spatial rigidity and conjugation between the carbonyl and cyano groups.
  • Substituents: 3-Chlorophenyl Cyanomethyl Group: Attached to the amide nitrogen, introducing steric bulk and electron-withdrawing effects via the chlorine atom. 3-Methoxy-4-Isopropoxyphenyl Group: A substituted phenyl ring at the β-position, featuring methoxy and isopropoxy groups that modulate electronic and steric properties.

Potential Applications While direct pharmacological data for this compound is unavailable in the provided evidence, structurally related enamide derivatives are frequently explored as:

  • Kinase Inhibitors: Due to their ability to mimic ATP-binding motifs .
  • Polymer Precursors: Analogous phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ) are monomers for high-performance polyimides .

Properties

IUPAC Name

(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14(2)27-19-9-7-15(11-20(19)26-3)8-10-21(25)24-18(13-23)16-5-4-6-17(22)12-16/h4-12,14,18H,1-3H3,(H,24,25)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDUNLCEUPZKHH-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=CC(=O)NC(C#N)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)NC(C#N)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide is a complex organic compound with potential biological activities. Its structure includes significant functional groups such as cyanomethyl and methoxy, which may influence its reactivity and biological interactions. This article synthesizes existing research findings regarding the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is classified as an amide, characterized by the presence of an amide functional group. The specific features include:

  • Cyanomethyl group : Contributes to the compound's reactivity.
  • Methoxy group : Enhances lipophilicity and may affect interaction with biological membranes.

Molecular Data

PropertyValue
Molecular FormulaC18H20ClN2O3
Molecular Weight348.81 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Cytotoxicity Studies

Recent studies have indicated that compounds similar to (E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide exhibit selective cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells, suggesting potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, particularly the S phase, disrupting normal cellular proliferation.
  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer progression, such as tyrosinase, has been noted in related studies.

Therapeutic Applications

The unique properties of (E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide suggest several therapeutic applications:

  • Anticancer Agent : Due to its cytotoxic properties against tumor cells.
  • Antimicrobial Activity : Compounds with similar structures have shown promise in combating bacterial and fungal infections.

Study 1: Cytotoxic Effects on Melanoma Cells

A study investigating the effects of a structurally similar compound revealed significant cytotoxicity towards melanoma cells (VMM917). The study utilized MTT assays and flow cytometry to assess cell viability and cycle progression. Results indicated that the compound effectively reduced cell viability while inducing S phase arrest .

Study 2: Enzyme Inhibition

Research has shown that compounds containing the cyanomethyl group can inhibit tyrosinase activity, leading to decreased melanin production in melanoma cells. This suggests a dual mechanism where the compound not only affects cell viability but also alters pigmentation pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name (CAS/ID) Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 3-Cl-phenyl, cyanomethyl, 3-methoxy-4-isopropoxyphenyl C₂₁H₂₀ClN₂O₄ 405.84 g/mol -
(E)-N-(3-Chloro-4-Fluorophenyl)-3-(4-Isobutylphenyl)prop-2-enamide (329777-61-9) 3-Cl-4-F-phenyl, 4-isobutylphenyl C₁₉H₁₉ClFNO 331.81 g/mol
(2E)-2-Cyano-3-(2-Hydroxy-3-Methoxyphenyl)-N-[4-(Trifluoromethyl)Phenyl]prop-2-enamide 2-hydroxy-3-methoxyphenyl, 4-CF₃-phenyl, cyano C₁₉H₁₄F₃N₂O₃ 378.32 g/mol
(E)-2-Cyano-3-[3-Methoxy-4-[(3-Methylphenyl)Methoxy]Phenyl]-N-Phenyl-prop-2-enamide 3-methoxy-4-(3-methylbenzyloxy)phenyl, cyano, phenyl C₂₅H₂₁N₂O₃ 397.45 g/mol
(E)-3-[3-Chloro-4-[(4-Chlorophenyl)Methoxy]-5-Methoxy-Phenyl]-2-Cyano-N-(4-NitroPhenyl)prop-2-enamide 3,4-diCl-benzyloxy, 5-methoxy, 4-nitro-phenyl C₂₄H₁₈Cl₂N₃O₅ 500.32 g/mol

Key Observations

Electron-Withdrawing vs. In contrast, the 3-methoxy-4-isopropoxyphenyl group provides steric hindrance and lipophilicity, which may influence solubility and membrane permeability .

Impact of Halogenation: Chlorine atoms (as in the target and CAS 329777-61-9 ) contribute to increased metabolic stability and hydrophobic interactions.

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